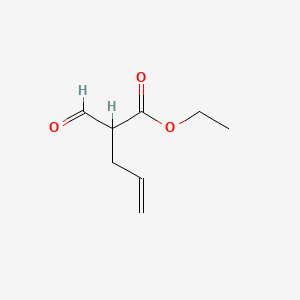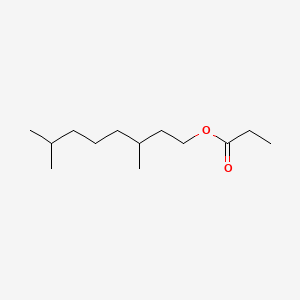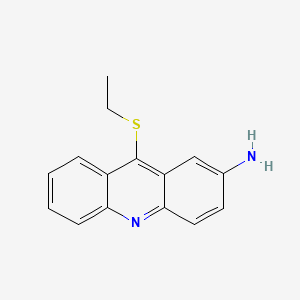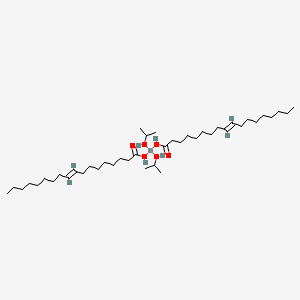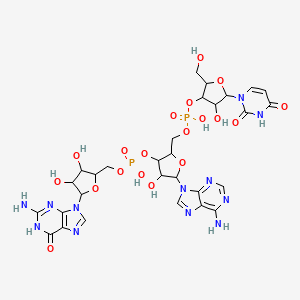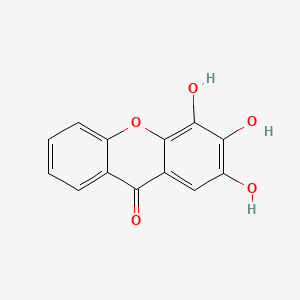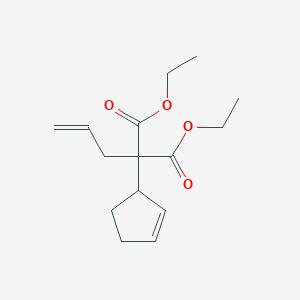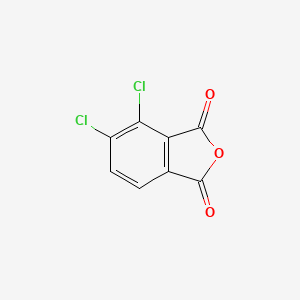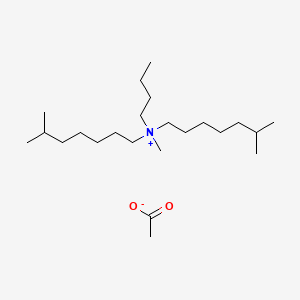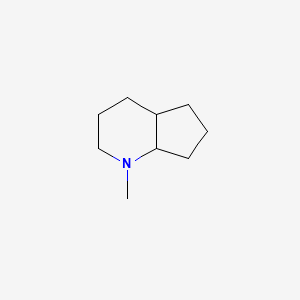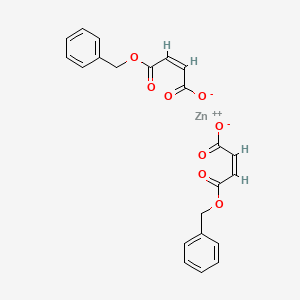
Zinc dibenzyl dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc dibenzyl dimaleate is an organometallic compound that features zinc coordinated with dibenzyl and dimaleate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc dibenzyl dimaleate typically involves the reaction of zinc salts with dibenzyl and dimaleate ligands under controlled conditions. One common method involves the use of zinc chloride, dibenzylamine, and maleic anhydride in an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc dibenzyl dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The dibenzyl and dimaleate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Major Products Formed:
Oxidation: Zinc oxide and organic by-products.
Reduction: Various zinc complexes depending on the reducing agent used.
Substitution: New zinc-ligand complexes with different properties.
Wissenschaftliche Forschungsanwendungen
Zinc dibenzyl dimaleate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which zinc dibenzyl dimaleate exerts its effects involves the coordination of zinc with the dibenzyl and dimaleate ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zinc center can activate substrates and facilitate chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Zinc diethyldithiocarbamate: Used as a catalyst in polymerization reactions.
Zinc dimethyldithiocarbamate: Known for its applications in rubber vulcanization.
Zinc dibutyldithiocarbamate: Utilized in the synthesis of polyurethanes.
Comparison: Zinc dibenzyl dimaleate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
17200-49-6 |
|---|---|
Molekularformel |
C22H18O8Zn |
Molekulargewicht |
475.8 g/mol |
IUPAC-Name |
zinc;(Z)-4-oxo-4-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/2C11H10O4.Zn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-; |
InChI-Schlüssel |
AAQMFGSQCFINFK-SVDRMMRJSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Zn+2] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



